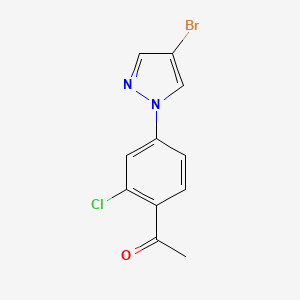
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a bromo-substituted pyrazole ring and a chlorophenyl group attached to an ethanone moiety
Preparation Methods
The synthesis of 1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.
Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-2-chlorobenzene: This step involves the coupling of 4-bromo-1H-pyrazole with 2-chlorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of this compound: The final step involves the acylation of the intermediate product with ethanoyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparison with Similar Compounds
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring but lacking the chlorophenyl and ethanone groups.
2-Chlorobenzene: A compound with a similar chlorophenyl group but lacking the pyrazole and ethanone moieties.
1-(4-(4-Bromo-1H-pyrazol-1-yl)phenyl)ethan-1-one: A compound with a similar structure but without the chloro substituent on the phenyl ring.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8BrClN2O |
|---|---|
Molecular Weight |
299.55 g/mol |
IUPAC Name |
1-[4-(4-bromopyrazol-1-yl)-2-chlorophenyl]ethanone |
InChI |
InChI=1S/C11H8BrClN2O/c1-7(16)10-3-2-9(4-11(10)13)15-6-8(12)5-14-15/h2-6H,1H3 |
InChI Key |
LHIOJSVPUBVSPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N2C=C(C=N2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















